

Spectroscopic Characterization of cis-Aconitic Anhydride: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *cis-Aconitic anhydride*

CAS No.: 31511-11-2

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This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **cis-aconitic anhydride** (CAS 6318-55-4), a key intermediate in various chemical syntheses. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data that are crucial for the structural elucidation and quality control of this compound. We will explore not only the spectral data itself but also the underlying principles and experimental considerations for data acquisition.

Introduction to cis-Aconitic Anhydride

cis-Aconitic anhydride, with the molecular formula $C_6H_4O_5$ and a molecular weight of 156.09 g/mol, is a cyclic anhydride derived from cis-aconitic acid.^{[1][2]} Its structure, featuring a five-membered ring containing two carbonyl groups and a carboxymethyl side chain, presents a unique spectroscopic fingerprint. Understanding this fingerprint is paramount for confirming its synthesis, assessing its purity, and studying its reactivity in subsequent chemical transformations. This guide will serve as a practical reference for interpreting the spectroscopic data of this versatile molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. While extensive experimental NMR data for **cis-aconitic anhydride** is not readily available in public spectral databases, we can predict the expected chemical shifts and coupling patterns based on its structure and by drawing analogies with similar compounds.

Predicted ^1H NMR Spectrum

The proton NMR spectrum of **cis-aconitic anhydride** is expected to show two distinct signals corresponding to the methylene ($-\text{CH}_2-$) protons and the vinylic ($=\text{CH}-$) proton.

- **Methylene Protons ($-\text{CH}_2-$):** These two protons are diastereotopic due to the chiral center created by the substitution on the double bond. Therefore, they are expected to appear as a pair of doublets (an AB quartet) or a multiplet. The electron-withdrawing effect of the adjacent carboxylic acid group and the anhydride ring will shift this signal downfield, likely in the range of 3.5 - 4.0 ppm.
- **Vinylic Proton ($=\text{CH}-$):** This proton is attached to the double bond within the anhydride ring. Its chemical shift will be significantly influenced by the anisotropic effects of the two nearby carbonyl groups and the double bond itself. A downfield chemical shift in the region of 6.0 - 6.5 ppm is anticipated for this singlet.

Predicted ^{13}C NMR Spectrum

The proton-decoupled ^{13}C NMR spectrum of **cis-aconitic anhydride** is predicted to display six distinct signals, corresponding to each unique carbon atom in the molecule.

Carbon Atom	Predicted Chemical Shift (ppm)	Rationale
Carbonyl (C=O) in anhydride	~165 - 175	Characteristic chemical shift for anhydride carbonyl carbons.
Carboxyl (C=O) of side chain	~170 - 180	Typical chemical shift for a carboxylic acid carbonyl carbon.
Vinylic (=C-) attached to side chain	~130 - 140	Deshielded due to attachment to the electron-withdrawing anhydride and carboxylic acid groups.
Vinylic (=CH-)	~125 - 135	Shielded relative to the other vinylic carbon.
Methylene (-CH ₂ -)	~30 - 40	Aliphatic carbon shifted downfield by the adjacent carboxyl group.

Note: The exact chemical shifts can be influenced by the solvent used for the NMR experiment.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is an essential tool for identifying the functional groups present in a molecule. The IR spectrum of **cis-aconic anhydride** is characterized by the prominent absorption bands of the cyclic anhydride and carboxylic acid moieties.

Key IR Absorption Bands

The most recognizable feature in the IR spectrum of an acid anhydride is the presence of two carbonyl stretching bands.[3] This arises from the symmetric and asymmetric stretching vibrations of the two C=O groups.[3]

Functional Group	Wavenumber (cm ⁻¹)	Intensity	Description
C=O Stretch (Anhydride)	~1850 and ~1780	Strong	Asymmetric and symmetric stretching of the cyclic anhydride carbonyls.
C=O Stretch (Carboxylic Acid)	~1710	Strong	Stretching vibration of the carboxylic acid carbonyl.
O-H Stretch (Carboxylic Acid)	2500 - 3300	Broad	Characteristic broad absorption due to hydrogen bonding of the carboxylic acid.
C-O-C Stretch (Anhydride)	~1200 - 1300	Strong	Stretching vibration of the C-O-C bond within the anhydride ring.

The presence of the dual carbonyl peaks for the anhydride is a definitive diagnostic feature for this functional group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural confirmation.

Expected Fragmentation Pattern

In a mass spectrum of **cis-aconitic anhydride**, the molecular ion peak ($[M]^+$) would be expected at an m/z of 156. The fragmentation of the molecule would likely proceed through the loss of small, stable neutral molecules.

- Molecular Ion Peak ($[M]^+$): $m/z = 156$
- Loss of CO₂: A common fragmentation pathway for carboxylic acids is the loss of carbon dioxide (44 Da), which would result in a fragment ion at $m/z = 112$.

- Loss of CO: The anhydride ring can undergo fragmentation with the loss of carbon monoxide (28 Da), leading to fragment ions.
- Other Fragments: Further fragmentation of the initial daughter ions would lead to a series of smaller fragment ions. PubChem's GC-MS data for aconitic anhydride indicates a top peak at m/z 40.[1]

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data for **cis-aconic anhydride**. Instrument parameters should be optimized for the specific instrument being used.

NMR Spectroscopy Sample Preparation

- Solvent Selection: Choose a deuterated solvent in which **cis-aconic anhydride** is soluble, such as deuterated chloroform (CDCl_3), deuterated acetone ($(\text{CD}_3)_2\text{CO}$), or deuterated dimethyl sulfoxide (DMSO-d_6).
- Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of the chosen deuterated solvent in an NMR tube.
- Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
- Data Acquisition: Acquire the ^1H and ^{13}C NMR spectra on a high-field NMR spectrometer.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) Method:

- Instrument Preparation: Ensure the ATR crystal is clean.
- Background Scan: Record a background spectrum of the empty ATR accessory.
- Sample Application: Place a small amount of the solid **cis-aconic anhydride** sample directly onto the ATR crystal.

- **Data Acquisition:** Apply pressure to ensure good contact between the sample and the crystal, and acquire the IR spectrum.

KBr Pellet Method:

- **Sample Preparation:** Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder.
- **Pellet Formation:** Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
- **Data Acquisition:** Place the KBr pellet in the sample holder of the IR spectrometer and acquire the spectrum.

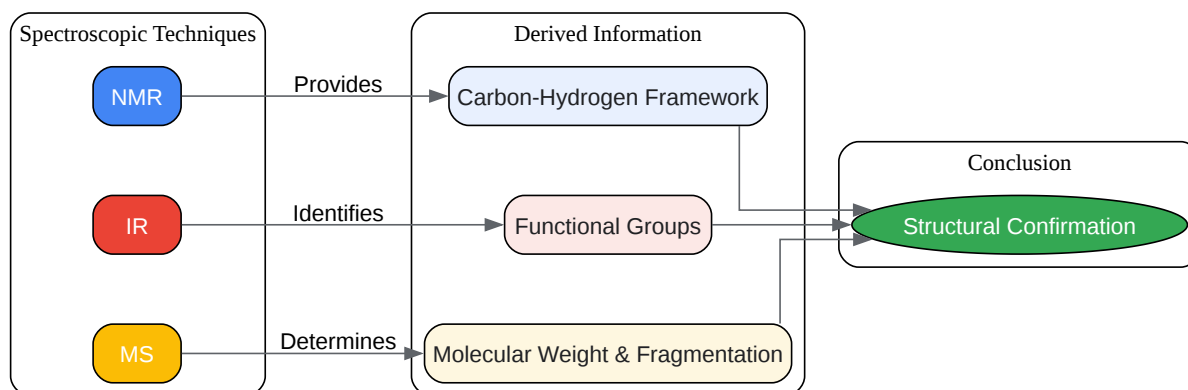
Mass Spectrometry

Electron Ionization (EI) Method:

- **Sample Introduction:** Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).
- **Ionization:** Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
- **Mass Analysis:** Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer.
- **Detection:** Detect the ions to generate the mass spectrum.

Logical Relationships in Spectroscopic Analysis

The following diagram illustrates the workflow for the spectroscopic characterization of **cis-aconitic anhydride**, showing how each technique contributes to the final structural confirmation.



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Caption: Workflow for the structural confirmation of **cis-aconitic anhydride**.

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